A 81-3138;Hwa138;hwa-138;hwa 138

Description

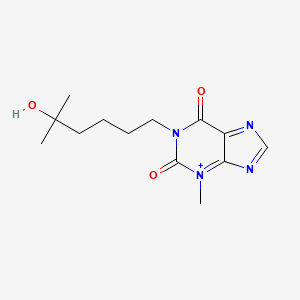

Structurally related to pentoxifylline (PTX), HWA138 has been investigated for its ability to attenuate sepsis-induced organ dysfunction, lung injury, and hemodynamic instability. Key studies highlight its role in reducing mortality in endotoxemic models and modulating inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-8 (IL-8) .

Properties

Molecular Formula |

C13H19N4O3+ |

|---|---|

Molecular Weight |

279.31 g/mol |

IUPAC Name |

1-(5-hydroxy-5-methylhexyl)-3-methylpurin-3-ium-2,6-dione |

InChI |

InChI=1S/C13H19N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3/q+1 |

InChI Key |

PPGKWBDTKGPCLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Albifylline involves the reaction of specific purine derivatives under controlled conditions. One common synthetic route includes the alkylation of the purine nucleus with appropriate alkyl halides, followed by hydroxylation and methylation steps . Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Albifylline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert Albifylline into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Albifylline molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.

Biology: Investigated for its effects on cell membrane permeability and cytokine secretion.

Medicine: Explored for its potential to reduce acute lung injury and improve urine clearance in infections.

Mechanism of Action

Albifylline exerts its effects primarily by inhibiting cell membrane permeability and modulating cytokine secretion . It targets specific molecular pathways involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 .

Comparison with Similar Compounds

Comparison with Similar Compounds

HWA138 belongs to a class of xanthine derivatives, which share mechanisms such as phosphodiesterase inhibition, cAMP elevation, and suppression of pro-inflammatory cytokines. Below is a detailed comparison with structurally or functionally analogous compounds:

Pentoxifylline (PTX)

- Mechanism : Both PTX and HWA138 inhibit TNF-α production and improve microcirculation via cAMP modulation .

- Efficacy :

- Clinical Relevance : PTX is widely used for peripheral vascular diseases, while HWA138 shows specialized efficacy in acute lung injury and septic shock models .

HWA448 (Torbafylline)

- Structural Relation : A methylxanthine analogue with enhanced anti-catabolic properties.

- Efficacy :

- Key Difference : HWA448’s stronger inhibition of proteasome pathways makes it more effective in cachexia, whereas HWA138 excels in acute lung injury attenuation .

A 2715 (A802715)

- Functional Profile : Specializes in cytokine suppression.

- Efficacy :

BL 194

Mechanistic Insights

- HWA138: Attenuates sepsis-induced lung injury by preventing albumin leakage and edema, likely via endothelial stabilization .

- Contrast with PTX : While both increase cAMP, PTX’s longer half-life makes it suitable for chronic inflammation, whereas HWA138’s rapid action favors acute settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.